2-(4-Fluoro-1-naphthyl)ethanol

Organic synthesis Fluorination chemistry Reaction yield

2-(4-Fluoro-1-naphthyl)ethanol (CAS 1000521-40-3) is a fluorinated naphthalene derivative bearing a primary alcohol side chain. This compound features a naphthalene core substituted with a fluorine atom at the 4-position and a 2-hydroxyethyl group at the 1-position, yielding a molecular formula of C12H11FO and a molecular weight of 190.21 g/mol.

Molecular Formula C12H11FO
Molecular Weight 190.217
CAS No. 1000521-40-3
Cat. No. B2438013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-1-naphthyl)ethanol
CAS1000521-40-3
Molecular FormulaC12H11FO
Molecular Weight190.217
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2F)CCO
InChIInChI=1S/C12H11FO/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6,14H,7-8H2
InChIKeyJFGLDUGPWVVKEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluoro-1-naphthyl)ethanol (CAS 1000521-40-3) Supplier Selection and Procurement Overview


2-(4-Fluoro-1-naphthyl)ethanol (CAS 1000521-40-3) is a fluorinated naphthalene derivative bearing a primary alcohol side chain . This compound features a naphthalene core substituted with a fluorine atom at the 4-position and a 2-hydroxyethyl group at the 1-position, yielding a molecular formula of C12H11FO and a molecular weight of 190.21 g/mol . The fluorine atom's strong electron-withdrawing effect modulates the electron density of the aromatic system, enhancing the compound's utility as a versatile intermediate in pharmaceutical research and specialty chemical synthesis .

Why 2-(4-Fluoro-1-naphthyl)ethanol Cannot Be Substituted with Non-Fluorinated Naphthyl Analogs


Direct substitution of 2-(4-Fluoro-1-naphthyl)ethanol with non-fluorinated analogs such as 2-(naphthalen-1-yl)ethanol (CAS 773-99-9) is chemically inadvisable in target-oriented synthesis. The electron-withdrawing fluorine atom at the 4-position substantially alters the electronic character of the naphthalene core, affecting both the reactivity profile and the physicochemical properties of the molecule . This electronic modulation manifests as altered melting point behavior and reduced π-stacking propensity compared to the non-fluorinated parent . Furthermore, the fluorine substituent introduces unique capabilities for further synthetic elaboration, including participation in nucleophilic aromatic substitution reactions and potential utility as a 19F NMR probe for reaction monitoring .

2-(4-Fluoro-1-naphthyl)ethanol Comparative Performance Evidence for Scientific Selection


Deoxyfluorination Reaction Efficiency of 2-(4-Fluoro-1-naphthyl)ethanol

2-(4-Fluoro-1-naphthyl)ethanol undergoes efficient deoxyfluorination with 4-(methylsulfonyl)phenyl fluorosulfonate in dichloromethane under triethylamine catalysis to yield 2-(4-fluoro-1-naphthyl)ethyl fluoride. This reaction proceeds with an 86% isolated yield under ambient conditions .

Organic synthesis Fluorination chemistry Reaction yield

Fluorine Substitution Enhances Antiplasmodial Activity in 4-Fluoronaphthyl-Containing Compounds

In a structure-activity relationship study of aryl piperazine antimalarial agents, compounds bearing a 4-fluoronaphthyl moiety demonstrated potent inhibition of Plasmodium falciparum growth. The most active compound in the series, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl]propan-1-ol, exhibited an IC50 of 0.5 μM against the chloroquine-resistant FCR-3 strain, which was 20-40 times more potent than its activity against tumorigenic and non-tumorigenic mammalian cells [1].

Antimalarial Structure-activity relationship Drug discovery

Comparative Physical Properties: 2-(4-Fluoro-1-naphthyl)ethanol vs. Non-Fluorinated Analog

The fluorine substitution at the 4-position alters the physical properties of the naphthylethanol scaffold. 2-(4-Fluoro-1-naphthyl)ethanol (MW: 190.21 g/mol) is compared to the non-fluorinated analog 2-(naphthalen-1-yl)ethanol (CAS 773-99-9, MW: 172.22 g/mol, MP: 62-65 °C) . The fluorine atom adds 17.99 g/mol to the molecular weight and modifies the compound's electronic and hydrogen-bonding characteristics .

Physicochemical characterization Compound procurement Physical properties

Commercial Purity Specifications for 2-(4-Fluoro-1-naphthyl)ethanol

2-(4-Fluoro-1-naphthyl)ethanol is commercially available with a specified purity of 98% (HPLC) from multiple vendors, meeting the typical purity requirements for research-grade pharmaceutical intermediates .

Quality control Procurement specification Purity

2-(4-Fluoro-1-naphthyl)ethanol Application Scenarios Based on Evidence


Synthesis of Fluorinated Naphthyl Derivatives via Alcohol Functionalization

2-(4-Fluoro-1-naphthyl)ethanol serves as an efficient precursor for accessing fluorinated naphthyl ethyl derivatives. The primary alcohol undergoes high-yielding deoxyfluorination (86% yield) with 4-(methylsulfonyl)phenyl fluorosulfonate under mild conditions, enabling the preparation of 2-(4-fluoro-1-naphthyl)ethyl fluoride without hazardous fluorinating agents . The hydroxyl group can also be oxidized to the corresponding carboxylic acid or substituted to form halides, amines, or ethers, providing a versatile entry point into diverse fluorinated naphthalene chemical space .

Antimalarial Lead Optimization Programs

The 4-fluoronaphthyl substructure has been validated in structure-activity relationship studies as a privileged scaffold for antiplasmodial activity. Compounds incorporating this moiety achieved IC50 values as low as 0.5 μM against chloroquine-resistant P. falciparum with 20-40× selectivity over mammalian cells . 2-(4-Fluoro-1-naphthyl)ethanol provides a functionalized entry point for constructing more elaborate 4-fluoronaphthyl-containing pharmacophores through alcohol derivatization or as a building block in multi-step syntheses of antimalarial candidates .

Analytical Method Development Using Fluorinated Standards

With a molecular weight of 190.21 g/mol and a fluorine atom that can serve as an NMR-active nucleus, 2-(4-fluoro-1-naphthyl)ethanol may function as a reference standard or internal probe in 19F NMR-based reaction monitoring. The commercial availability of this compound at 98% purity supports its use in developing and validating analytical methods for fluorinated naphthalene derivatives .

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